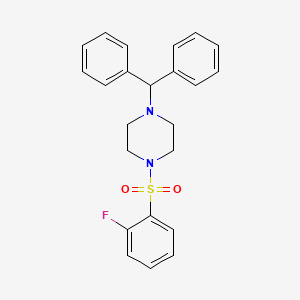

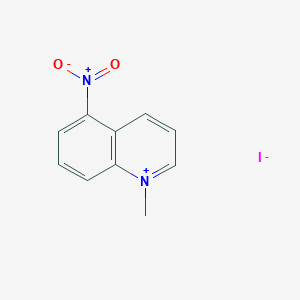

![molecular formula C14H23NO4 B2516187 O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate CAS No. 2231673-34-8](/img/structure/B2516187.png)

O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is a structurally complex molecule that is part of a broader class of compounds known as azabicycloalkane amino acids. These compounds are recognized for their utility as rigid dipeptide mimetics, which are valuable in the field of peptide-based drug discovery due to their constrained conformation that can influence biological activity .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported with efficient methods. For instance, the synthesis of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane diastereomers was achieved starting from methyl N-Boc-pyroglutamate. This process involved cleavage with vinylmagnesium bromide, Michael addition, and hydrogenolysis to yield the fused ring system. Subsequent deprotection and Fmoc-protection steps provided building blocks suitable for solid-phase synthesis .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and found to have a monoclinic space group with specific lattice parameters, indicating a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring . Another related chiral compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized and determined to have an orthorhombic space group, with a noncentrosymmetric, chiral crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include intramolecular lactonization reactions, which are crucial for forming the cyclic structure of the azabicycloalkane amino acids. These reactions are often carried out without the need for chiral catalysts or enzymes and can proceed without separation by chiral column chromatography, which simplifies the synthesis process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of lactone and piperidine groups within the bicyclo[2.2.2]octane framework affects properties such as solubility, density, and reactivity. The crystalline form of these compounds, as determined by X-ray diffraction, provides insight into their solid-state properties, including lattice parameters and space group, which are essential for understanding their behavior in various environments .

科学的研究の応用

Synthesis and Molecular Structure Analysis The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was successfully synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through an intramolecular lactonization reaction. The structural analysis was meticulously carried out using 1H NMR spectroscopy and high-resolution mass spectrometry, and the crystal structure was resolved via single crystal X-ray diffraction analysis. The compound exhibits a unique bicyclo[2.2.2]octane structure encompassing a lactone moiety and a piperidine ring. The crystal structure revealed the presence of two diastereomers of the molecules in a 1:1 ratio, highlighting the compound's intricate stereochemistry (Moriguchi et al., 2014).

Chiral Compound Synthesis A chiral variant of the compound, namely (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized as a chiral cyclic amino acid ester. This process was achieved via an intramolecular lactonization reaction from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters. This synthesis is remarkable as it was performed without using chiral catalysts or enzymes and without the need for separation by chiral column chromatography. The precise structure of this chiral compound was elucidated through single crystal X-ray diffraction analysis, revealing its orthorhombic space group and intricate bicyclo[2.2.2]octane structure composed of lactone and piperidine groups (Moriguchi et al., 2014).

Safety and Hazards

The safety information for “O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate” includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Target of Action

The primary target of O2-tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate is the CCR3 receptor . The CCR3 receptor is a chemokine receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .

Mode of Action

This compound interacts with the CCR3 receptor as an antagonist . By binding to the receptor, it prevents the natural ligand from binding and activating the receptor, thereby inhibiting the chemotactic response .

Biochemical Pathways

The inhibition of the CCR3 receptor by this compound affects the chemokine signaling pathway . This pathway is responsible for the chemotaxis of eosinophils, and its inhibition can reduce the migration of these cells to sites of inflammation .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of the CCR3 receptor . This results in a reduction in eosinophil migration, which could potentially reduce inflammation and the symptoms associated with conditions where eosinophils play a role .

特性

IUPAC Name |

2-O-tert-butyl 5-O-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-10(15)7-11(9)12(16)18-4/h9-11H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFSVHTRCLQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

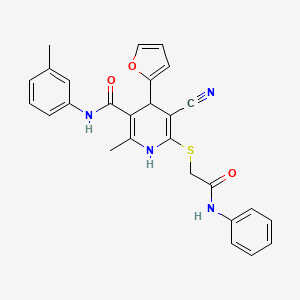

![5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2516104.png)

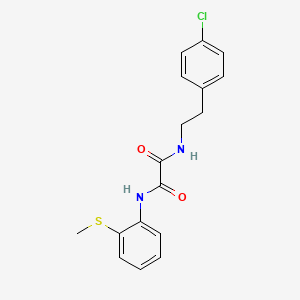

![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2516105.png)

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![Racemic-(1S,3S,4R,6S)-2-Benzyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B2516127.png)